molecular formula C11H9F3O4 B12076691 Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B12076691
M. Wt: 262.18 g/mol
InChI Key: UTGHRQMQTCXBIE-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H9F3O4 and a molecular weight of 262.18 g/mol . This compound is characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzoic acid, which is then esterified to form methyl 3-hydroxybenzoate.

    Formylation: The methyl 3-hydroxybenzoate undergoes formylation to introduce the formyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include trifluoroethanol and formylating agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both a formyl group and a trifluoroethoxy group, which confer distinct chemical and physical properties.

Biological Activity

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is a compound of interest due to its potential biological activities and applications in pharmaceuticals and agriculture. This article reviews the biological activity associated with this compound, including its effects on various biological systems and its potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F3_3O3_3
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that derivatives of benzoate compounds exhibit a range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antifungal and antibacterial properties. For instance, azole derivatives have been noted for their effectiveness against various fungal pathogens .
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of related compounds on tumor cells. For example, derivatives of 3-formylchromones have shown selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Antimicrobial Properties

A study involving structurally related compounds highlighted their effectiveness against Helicobacter pylori and other pathogens. The findings suggest that modifications in the chemical structure can enhance antimicrobial activity. This compound may exhibit similar properties due to its structural features .

Cytotoxic Activity

Research on 3-formylchromone derivatives revealed varying levels of cytotoxicity against human tumor cell lines. For example, certain derivatives showed significant activity against breast cancer cells while having minimal effects on normal cells. This suggests that this compound could be explored for its potential as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
FC10AntimicrobialHelicobacter pylori
FC11Urease InhibitionJack bean urease
3-formylchromoneCytotoxicityHuman breast cancer cells
Methyl derivativeAntifungalVarious fungal pathogens

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Induction of Apoptosis : Cytotoxic compounds often induce programmed cell death in cancer cells through various signaling pathways.

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-5H,6H2,1H3

InChI Key

UTGHRQMQTCXBIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C=O

Origin of Product

United States

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